- Mixed er-NHC/phosphine Pd(II) complexes and their catalytic activity in the Buchwald-Hartwig reaction under solvent-free conditionsDalton Transactions, 2019, 48(10), 3447-3452,
Cas no 90-30-2 (N-Phenyl-1-napthyl Amine)

N-Phenyl-1-napthyl Amine structure
Produktname:N-Phenyl-1-napthyl Amine
N-Phenyl-1-napthyl Amine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- N-Phenylnaphthalen-1-amine
- 1-anilinonaphthalene
- bis-(4,4')-n-phenyl-1-naphthylamine
- tim tec-bb sbb000591
- n-1-naphthylaniline
- naphthalen-1-yl-phenyl-amine
- phenyl alpha naphthylamine
- n-(1-naphthyl)aniline
- antioxidant a
- n-phenyl-1-naphthylamine, pa
- N-Phenyl-1-naphthylamine
- Naugard? PANA
- N-Phenyl-1-napthyl Amine
- Neozone“A”
- N-Phenyl-α-naphthylaMine
- Antioxidant PAN
- PANA
- 1-Naphthalenamine, N-phenyl-
- Neozone A
- Phenylnaphthylamine
- Nonox A
- Aceto PAN
- Vulkanox PAN
- Phenyl-1-naphthylamine
- N-Phenyl-alpha-naphthylamine
- 1-Naphthylamine, N-phenyl-
- Additin 30
- Amoco 32
- Antigene PAN
- 1-naphthylphenylamine
- alpha-Naphthylphenylamine
- N-Fenyl-1-aminonaftalen
- N-Phenyl-1-naphthalenamine
- C.I. 44050
- N-Phenyl-1-aminonaphthalene
- N-Pheny
- 1-Naphthylamine, N-phenyl- (7CI, 8CI)
- N-Phenyl-1-naphthalenamine (ACI)
- 1-(N-Phenylamino)naphthalene
- 1-(Phenylamino)naphthalene
- Antigene PA
- Antioxidant PNA
- Irganox L 05
- N-(1-Naphthyl)-N-phenylamine
- N-(Naphthalen-1-yl)aniline
- N-Phenyl-N′-naphthylamine
- Naugard PANA
- Nocrac PA
- Nonox AN
- NSC 2622
- T 531
- T 531 (antioxidant)
- α-Naphthylphenylamine
-
- MDL: MFCD00003878
- Inchi: 1S/C16H13N/c1-2-9-14(10-3-1)17-16-12-6-8-13-7-4-5-11-15(13)16/h1-12,17H
- InChI-Schlüssel: XQVWYOYUZDUNRW-UHFFFAOYSA-N
- Lächelt: C1C=CC(NC2C3C(=CC=CC=3)C=CC=2)=CC=1
- BRN: 2211174
Berechnete Eigenschaften
- Genaue Masse: 219.104799g/mol
- Oberflächenladung: 0
- XLogP3: 4.4
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 1
- Anzahl drehbarer Bindungen: 2
- Monoisotopenmasse: 219.104799g/mol
- Monoisotopenmasse: 219.104799g/mol
- Topologische Polaroberfläche: 12Ų
- Schwere Atomanzahl: 17
- Komplexität: 232
- Isotopenatomanzahl: 0
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Anzahl kovalent gebundener Einheiten: 1
- Oberflächenladung: 0
- Tautomerzahl: nichts
Experimentelle Eigenschaften
- Geruch: Amine-like
- Temperature: When heated to decomposition it emits toxic fumes of /nitrogen oxides/.
- Dissociation Constants: pKa = 4.93 @ 25 °C
- Farbe/Form: Das reine Produkt sind weiße bis hellgelbe Rauten oder Flockenkristalle, die sich bei Sonnenlicht und Luft allmählich lila färben.
- Dichte: 1,1 g/cm3
- Schmelzpunkt: 59.0 to 63.0 deg-C
- Siedepunkt: 200°C/10mmHg(lit.)
- Flammpunkt: >200°C
- Brechungsindex: 1.7020 (estimate)
- Löslichkeit: 0.003g/l
- Wasserteilungskoeffizient: Unlöslich
- Stabilität/Haltbarkeit: Stable. Incompatible with strong oxidizing agents, strong acids.
- PSA: 12.03000
- LogP: 4.65640
- Sensibilität: Lichtempfindlich
- Löslichkeit: Löslich im Aceton, Ethylacetat, Benzol, Tetrachlorkohlenstoff und Ethanol, löslich im Benzin, leicht löslich im Wasser.
N-Phenyl-1-napthyl Amine Sicherheitsinformationen
-
Symbol:
- Prompt:Warnung
- Signalwort:Warning
- Gefahrenhinweis: H302,H315,H319,H335
- Warnhinweis: P261,P305+P351+P338
- Transportnummer gefährlicher Stoffe:3077
- WGK Deutschland:2
- Code der Gefahrenkategorie: R22;R36/37/38;R50/53
- Sicherheitshinweise: S26-S36-S61-S37/39-S29
- RTECS:QM4500000
-
Identifizierung gefährlicher Stoffe:
- TSCA:Yes
- Gefahrenklasse:9
- Sicherheitsbegriff:9
- PackingGroup:III
- Lagerzustand:Store at room temperature
- Risikophrasen:R22; R36/37/38; R50/53
- Verpackungsgruppe:III
N-Phenyl-1-napthyl Amine Zolldaten
- HS-CODE:3812301000
- Zolldaten:
China Zollkodex:
3812301000
N-Phenyl-1-napthyl Amine Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | PV559-5g |
N-Phenyl-1-napthyl Amine |
90-30-2 | 97% | 5g |
¥45.0 | 2022-06-10 | |
Enamine | EN300-365758-100.0g |
N-phenylnaphthalen-1-amine |
90-30-2 | 100g |
$80.0 | 2023-06-03 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | P0197-25g |
N-Phenyl-1-napthyl Amine |
90-30-2 | 98.0%(GC) | 25g |
¥160.0 | 2022-06-10 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | PV559-100g |
N-Phenyl-1-napthyl Amine |
90-30-2 | 97% | 100g |
¥154.0 | 2022-06-10 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | PV559-25g |
N-Phenyl-1-napthyl Amine |
90-30-2 | 97% | 25g |
¥65.0 | 2022-06-10 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N14900-100g |
N-Phenylnaphthalen-1-amine |
90-30-2 | 100g |
¥126.0 | 2021-09-08 | ||
City Chemical | P3836-100GM |
N-Phenyl-1-naphthylamine |
90-30-2 | 99% | 100gm |
$30.12 | 2023-09-19 | |
City Chemical | P3837-25KG |
N-Phenyl-1-naphthylamine P3837 |
90-30-2 | MP60-62deg | 25kg |
$1061.11 | 2023-09-19 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N816201-500g |
N-Phenyl-1-naphthylamine |
90-30-2 | 98% | 500g |
¥444.00 | 2022-01-10 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N14900-500g |
N-Phenylnaphthalen-1-amine |
90-30-2 | 500g |
¥446.0 | 2021-09-08 |
N-Phenyl-1-napthyl Amine Herstellungsverfahren
Herstellungsverfahren 1
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Catalysts: p-Toluenesulfonic acid Solvents: 1,2-Dichloroethane ; rt; 24 h, 80 °C; 80 °C → rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
Referenz
- Diels-Alder cycloadditions of N-arylpyrroles via aryne intermediates using diaryliodonium saltsBeilstein Journal of Organic Chemistry, 2018, 14, 354-363,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Lithium bis(trimethylsilyl)amide Catalysts: (SP-4-4)-[2′-(Amino-κN)[1,1′-biphenyl]-2-yl-κC][4-(diphenylphosphino-κP)-6-(diph… Solvents: 1,2-Dimethoxyethane ; 48 h, 80 °C; 80 °C → rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
Referenz
- NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald-Hartwig amination of unactivated aryl chloridesDalton Transactions, 2018, 47(26), 8690-8696,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Sodium bis(trimethylsilyl)amide Catalysts: Bis(1,5-cyclooctadiene)nickel , 1,2-Bis(dicyclohexylphosphino)ethane Solvents: Toluene ; 12 h, 100 °C
Referenz
- Nickel-catalyzed Amination of Aryl Thioethers: A Combined Synthetic and Mechanistic StudyACS Catalysis, 2020, 10(8), 4630-4639,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: 2000229-99-0 Solvents: Ethanol ; 5 h, 25 °C
Referenz
- Copper complexes of 1,4-diazabutadiene ligands: Tuning of metal oxidation state and, application in catalytic C-C and C-N bond formationInorganica Chimica Acta, 2020, 500,,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Potassium bis(trimethylsilyl)amide Catalysts: (T-4)-[1,1′-Bis(diphenylphosphino-κP)ferrocene]dichloronickel Solvents: Toluene ; 2 min, rt; 6 h, 140 °C; cooled
1.2 Solvents: Water
1.2 Solvents: Water
Referenz
- Nickel-Catalyzed Amination of Aryl Nitriles for Accessing Diarylamines through C-CN Bond ActivationAdvanced Synthesis & Catalysis, 2021, 363(20), 4708-4713,
Herstellungsverfahren 7
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Sodium tert-butoxide Catalysts: Stereoisomer of [1,3-bis[2,6-bis(1-methylethyl)phenyl]tetrahydro-2(1H)-pyrimidin… ; 12 h, 110 °C
Referenz
- Solvent-Free Buchwald-Hartwig (Hetero)arylation of Anilines, Diarylamines, and Dialkylamines Mediated by Expanded-Ring N-Heterocyclic Carbene Palladium ComplexesEuropean Journal of Organic Chemistry, 2016, 2016(10), 1908-1914,
Herstellungsverfahren 9
Herstellungsverfahren 10
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate , BINAP Solvents: Toluene ; 12 h, 110 °C
Referenz
- A wearable AIEgen-based lateral flow test strip for rapid detection of SARS-CoV-2 RBD protein and N proteinCell Reports Physical Science, 2022, 3(2),,
Herstellungsverfahren 12
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Sodium tert-butoxide Catalysts: 2882827-29-2 Solvents: Toluene ; 1 h, 22 °C
Referenz
- Amines as Activating Ligands for Phosphine Palladium(II) Precatalysts: Effect of Amine Ligand Identity on the Catalyst EfficiencyOrganometallics, 2022, 41(24), 3861-3871,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Sodium tert-butoxide Catalysts: 1,1-Bis(diphenylphosphino)ferrocene , (T-4)-[1,1′-Bis(diphenylphosphino-κP)ferrocene]bis(triphenyl phosphite-κP)nickel Solvents: Toluene ; 18 h, 100 °C; cooled
1.2 Reagents: Hydrogen peroxide Solvents: Water ; 2 h, cooled
1.2 Reagents: Hydrogen peroxide Solvents: Water ; 2 h, cooled
Referenz
- Stable nickel(0) phosphites as catalysts for C-N cross-coupling reactionsAdvanced Synthesis & Catalysis, 2014, 356(9), 1967-1973,
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate , Tetrabutylammonium bromide Catalysts: Palladium diacetate , 2,6-Bis(diphenylphosphino)pyridine Solvents: Dimethylacetamide ; 3 h, 135 °C; 135 °C → rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Referenz
- 2,6-Bis(diphenylphosphino)pyridine: a simple ligand showing high performance in palladium-catalyzed C-N coupling reactionsTetrahedron Letters, 2014, 55(30), 4098-4101,
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Sodium tert-butoxide Catalysts: Palladium diacetate , 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-2-[(dicyclohexylphosphino)… Solvents: 1,4-Dioxane ; 10 min, 120 °C
Referenz
- Recyclable Catalysts for Palladium-Catalyzed Aminations of Aryl HalidesChemistry - A European Journal, 2011, 17(35), 9599-9604,
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Tripotassium phosphate Catalysts: Palladium acetylacetonate , Imidazo[1,5-a]pyridinium, 2-(2,6-diethyl-4-methylphenyl)-5-[2,4,6-tris(1-methyle… Solvents: 1,4-Dioxane ; 30 min, rt; 24 h, 130 °C
Referenz
- Well-Designed N-Heterocyclic Carbene Ligands for Palladium-Catalyzed Denitrative C-N Coupling of Nitroarenes with AminesACS Catalysis, 2019, 9(9), 8110-8115,
Herstellungsverfahren 18
N-Phenyl-1-napthyl Amine Raw materials
- Benzenamine, monosodium salt
- Phenylboronic acid
- Thioanisol
- Sodium naphthalene-1-sulfonate
- 1-Cyanonaphthalene
- 1-Bromonaphthalene
- azidobenzene
- Sulfamic acid, N,N-dimethyl-, 1-naphthalenyl ester
N-Phenyl-1-napthyl Amine Preparation Products
N-Phenyl-1-napthyl Amine Lieferanten
Suzhou Senfeida Chemical Co., Ltd
Gold Mitglied
(CAS:90-30-2)N-Phenyl-1-naphthylamine
Bestellnummer:1645241
Bestandsstatus:in Stock
Menge:Company Customization
Reinheit:98%
Preisinformationen zuletzt aktualisiert:Monday, 14 April 2025 21:49
Preis ($):discuss personally
N-Phenyl-1-napthyl Amine Verwandte Literatur
-
Shanda Du,Xiujuan Wang,Runguo Wang,Ling Lu,Yanlong Luo,Guohua You,Sizhu Wu Phys. Chem. Chem. Phys. 2022 24 13399
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So-Yoen Kim,Jong-Dae Lee,Yang-Jin Cho,Mi Rang Son,Ho-Jin Son,Dae Won Cho,Sang Ook Kang Phys. Chem. Chem. Phys. 2018 20 17458
-
Tao Wang,Ming Shi,Daqi Fang,Junpeng He,Meng Zhang,Siwei Zhang,Guodan Wei,Hong Meng J. Mater. Chem. C 2021 9 3247
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Daobin Yang,Youqin Zhu,Yan Jiao,Lin Yang,Qianqian Yang,Qian Luo,Xuemei Pu,Yan Huang,Suling Zhao,Zhiyun Lu RSC Adv. 2015 5 20724
-
Cheng-Lung Wu,Che-Hong Chang,Yung-Ting Chang,Chin-Ti Chen,Chao-Tsen Chen,Chi-Jung Su J. Mater. Chem. C 2014 2 7188
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